molecular formula C9H7Cl3N2O2 B11048646 Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-

Cat. No.: B11048646
M. Wt: 281.5 g/mol
InChI Key: RRXVRWOXCZHJRE-UHFFFAOYSA-N
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Description

(1,2-DICHLOROETHYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichloroethylidene group, an amino group, and a chlorophenyl carbamate group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-DICHLOROETHYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE typically involves the reaction of 1,2-dichloroethane with an appropriate amine and a chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of (1,2-DICHLOROETHYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,2-DICHLOROETHYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.

    Substitution: Halogenating agents, such as chlorine or bromine, are used for substitution reactions. The reactions are conducted under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

(1,2-DICHLOROETHYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1,2-DICHLOROETHYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2-DICHLOROETHYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7Cl3N2O2

Molecular Weight

281.5 g/mol

IUPAC Name

(1,2-dichloroethylideneamino) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C9H7Cl3N2O2/c10-5-8(12)14-16-9(15)13-7-3-1-6(11)2-4-7/h1-4H,5H2,(H,13,15)

InChI Key

RRXVRWOXCZHJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)ON=C(CCl)Cl)Cl

Origin of Product

United States

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